4-(Bromomethyl)phenylacetic acid
Overview
Description
4-(Bromomethyl)phenylacetic acid is an organic compound utilized in various chemical syntheses, including the preparation of peptide and pharmaceutical intermediates. This compound serves as a precursor in the synthesis of other chemicals due to its reactive bromomethyl group, which can undergo substitution reactions.
Synthesis Analysis
4-(Bromomethyl)phenylacetic acid can be synthesized through the esterification of BOC-amino acids with 4-(bromomethyl)phenethyl alcohol, followed by Collins oxidation and sodium chlorite oxidation. This process offers a new preparation method for BOC-aminoacyloxymethyl)phenylacetic acids, with overall yields ranging from 58 to 69% (Plaue & Heissler, 1987).
Molecular Structure Analysis
The molecular structure of derivatives of 4-(Bromomethyl)phenylacetic acid, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals that the methoxy group is nearly coplanar with the phenyl ring, indicating that the Br atom exhibits electron-withdrawing properties, while other substituents have electron-donating properties. This structural arrangement facilitates various chemical reactions (Guzei, Gunderson, & Hill, 2010).
Chemical Reactions and Properties
4-(Bromomethyl)phenylacetic acid participates in several chemical reactions, including esterification and oxidation, due to its bromomethyl group. This group's reactivity makes it a valuable intermediate in organic synthesis, such as in the preparation of arylboronic acids and their derivatives, which are important in pharmaceutical and agrochemical industries (Zhang Da, 2015).
Scientific Research Applications
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Serine Protease Inhibitor Precursor
- Application Summary : 4-(Bromomethyl)phenylacetic acid is used as a precursor for serine protease inhibitors . Serine protease inhibitors play a crucial role in regulating the activity of serine proteases, which are involved in various physiological processes such as digestion, immune response, blood coagulation, and more.
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Synthesis of Novel Crown Ether Receptor
- Application Summary : 4-(Bromomethyl)phenylacetic acid is used in the synthesis of a novel crown ether receptor . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form complexes with certain metal ions.
- Method of Application : The synthesis of a crown ether receptor typically involves a series of chemical reactions. In this case, 4-(Bromomethyl)phenylacetic acid is reacted with excessive sodium acetate and acetic acid .
- Synthesis of 4-(Acetoxymethyl)phenylacetic Acid
- Application Summary : 4-(Bromomethyl)phenylacetic acid can be used in the synthesis of 4-(acetoxymethyl)phenylacetic acid . This compound could potentially be used in various chemical reactions as a building block.
- Method of Application : The synthesis involves reacting 4-(Bromomethyl)phenylacetic acid with excessive sodium acetate and acetic acid .
Safety And Hazards
4-(Bromomethyl)phenylacetic acid is considered hazardous. It causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, gas, or vapours, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOCCXZFEJGHTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403874 | |
Record name | 4-(Bromomethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)phenylacetic acid | |
CAS RN |
13737-36-5 | |
Record name | 4-(Bromomethyl)phenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13737-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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